Home > Products > Screening Compounds P2176 > 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione - 24919-37-7

3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Catalog Number: EVT-3255783
CAS Number: 24919-37-7
Molecular Formula: C10H10N2O2
Molecular Weight: 190.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-chloro-4-(cyclohexylmethyl)-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (BNZ-1)

  • Compound Description: BNZ-1 is a benzodiazepine analog found to be effective against Leishmania amastigotes in vitro [, ]. It undergoes metabolic transformations by liver systems, forming N-demethylated and hydroxylated metabolites, with subsequent O-glucuronidation [, ]. BNZ-1 has also been observed to deplete macrophage GSH levels without affecting cell viability at concentrations up to 100 μM [, ].

4-cyclohexylmethyl-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (BNZ-2)

  • Compound Description: Similar to BNZ-1, BNZ-2 is a benzodiazepine analog demonstrating efficacy against Leishmania amastigotes in vitro [, ]. It exhibits a similar metabolic profile to BNZ-1 in liver systems, undergoing N-demethylation, hydroxylation, and O-glucuronidation [, ]. BNZ-2 also mirrors BNZ-1 in its depletion of macrophage GSH levels without affecting cell viability at concentrations up to 100 μM [, ].

Flurazepam

  • Compound Description: Flurazepam is a benzodiazepine medication primarily utilized for its hypnotic properties [, ]. While it also depletes macrophage GSH levels, flurazepam uniquely inhibits glutathione reductase activity, suggesting a distinct mechanism of action compared to BNZ-1 and BNZ-2 [, ].

(2S,3R)-3-(3,4-difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-((3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]-diazepin-3-yl)butyramide

  • Compound Description: This compound represents a novel benzodiazepine-containing γ-secretase inhibitor, exhibiting potential for the treatment of Alzheimer's disease []. With an IC50 value of 0.06 nM, it demonstrates excellent in vitro potency [].

7-chloro-3,4-dihydro-1H-1,4-benzodiazepin-2,5-dione

  • Compound Description: This compound serves as a precursor in a study investigating the rearrangement of 1,4-benzodiazepin-2,4-diones to 3,1-benzoxazin-4-ones []. When treated with refluxing acetic anhydride in the presence of pyridine, it undergoes rearrangement to yield 6-chloro-2-methyl-4H-3,1-benzoxazin-4-one [].

7-chloro-3,4-dihydro-4-methyl-1H-1,4-benzodiazepin-2,5-dione

  • Compound Description: Investigated alongside 7-chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, this compound does not undergo the rearrangement reaction observed with its counterpart []. Instead, it only undergoes acetylation when treated with acetic anhydride under similar conditions [].

3,4-dihydro-4-methyl-1H-1,4-benzodiazepine-2,5-dione

  • Compound Description: Similar to the previous two compounds, this derivative was also included in the study on the rearrangement of 1,4-benzodiazepin-2,4-diones []. Like 7-chloro-3,4-dihydro-4-methyl-1H-1,4-benzodiazepine-2,5-dione, it did not undergo the rearrangement and only underwent acetylation under the reaction conditions [].

3,4-dihydro-1-methyl-1H-1,4-benzodiazepine-2,5-dione

  • Compound Description: This compound represents another derivative studied in the context of 1,4-benzodiazepin-2,4-dione rearrangements []. Consistent with the 4-methyl analogs, it undergoes acetylation instead of the targeted rearrangement reaction when treated with acetic anhydride [].

3-(2-Thienyl)imidazolidine-2,4-dione Analogues

  • Compound Description: A series of optically pure 3-(2-thienyl)imidazolidine-2,4-dione analogues were synthesized via regioselective ring opening of 1H-thieno[2,3-d][1,3]oxazine-2,4-dione using α-amino acids [, ].

3,4-dihydro-1H-thieno[2,3-e][1,4]diazepine-2,5-dione Analogues

  • Compound Description: Synthesized alongside 3-(2-thienyl)imidazolidine-2,4-dione analogues, these compounds were also prepared via the regioselective ring opening of 1H-thieno[2,3-d][1,3]oxazine-2,4-dione with various α-amino acids [, ].
Classification

This compound is classified as a benzodiazepine derivative due to its structural features that include a benzene ring fused to a diazepine ring. Its classification within the broader category of psychoactive substances highlights its relevance in pharmacological research.

Synthesis Analysis

The synthesis of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione typically involves cyclization reactions of suitable precursors. A common synthetic route includes:

  1. Reagents: Dehydroacetic acid and ortho-phenylenediamine.
  2. Solvent: Ethanol.
  3. Conditions: The reaction is often conducted under reflux conditions.

In one reported method, the use of hexachloroplatinic acid as a catalyst in tetrahydrofuran at elevated temperatures yielded the product with varying efficiencies (59-86% yield) depending on specific reaction conditions .

Technical Parameters

  • Reaction Time: Typically several hours under reflux.
  • Temperature: Reflux temperature of the solvent used (e.g., ethanol or tetrahydrofuran).
  • Catalyst Concentration: 15 mol% of hexachloroplatinic acid is commonly used.
Molecular Structure Analysis

The molecular structure of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione features:

  • A benzodiazepine ring system linked to a dihydropyran ring.
  • The dihedral angle between the benzene and dihydropyran rings is approximately 15.14° .

Structural Data

  • Molecular Formula: C₁₀H₁₀N₂O₂
  • Molecular Weight: 178.20 g/mol.

The compound exhibits intramolecular hydrogen bonding which contributes to its stability and crystalline structure .

Chemical Reactions Analysis

3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is involved in various chemical reactions:

  1. Oxidation: Can be oxidized to more oxidized forms using agents like potassium permanganate or chromium trioxide.
  2. Reduction: Reduction can be achieved using lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: Functional group substitutions can occur under acidic or basic conditions.

Relevant Technical Details

  • Common Reagents for Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
  • Common Reagents for Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

These reactions can lead to various derivatives with altered pharmacological properties .

Mechanism of Action

The primary mechanism of action for 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione involves modulation of the GABA-A receptors:

Mode of Action

The compound interacts with multiple allosteric sites on the GABA-A receptor complex:

  • Enhances the frequency of chloride channel opening.
  • Results in hyperpolarization of neurons and decreased neuronal excitability.

Biochemical Pathways

By modulating GABA-A receptor activity, it influences neurotransmission processes crucial for various neurological functions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and tetrahydrofuran.

Relevant Data

The compound's stability and reactivity can vary based on environmental conditions such as pH and temperature.

Applications

3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione has several scientific applications:

  1. Pharmaceutical Development: Investigated for its potential use as an anxiolytic or sedative agent due to its interaction with GABA-A receptors.
  2. Research Tool: Used in studies examining neurotransmission and receptor modulation.
  3. Chemical Synthesis: Serves as a precursor for synthesizing other bioactive compounds in medicinal chemistry.

Properties

CAS Number

24919-37-7

Product Name

3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

IUPAC Name

3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

InChI

InChI=1S/C10H10N2O2/c1-6-9(13)12-8-5-3-2-4-7(8)10(14)11-6/h2-6H,1H3,(H,11,14)(H,12,13)

InChI Key

LJONQULKOKMKBR-UHFFFAOYSA-N

SMILES

CC1C(=O)NC2=CC=CC=C2C(=O)N1

Canonical SMILES

CC1C(=O)NC2=CC=CC=C2C(=O)N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.